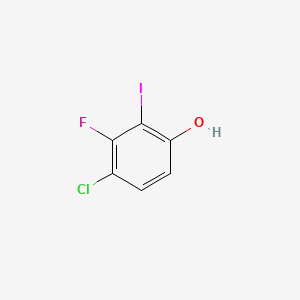

4-Chloro-3-fluoro-2-iodophenol

Description

4-Chloro-3-fluoro-2-iodophenol (molecular formula: C₆H₃ClFIO; molecular weight: 273.45 g/mol) is a halogenated phenol derivative with substituents at positions 2 (iodo), 3 (fluoro), and 4 (chloro) on the aromatic ring. The compound’s unique halogen arrangement confers distinct electronic, steric, and physicochemical properties, making it a subject of interest in organic synthesis, agrochemicals, and pharmaceutical research.

Properties

IUPAC Name |

4-chloro-3-fluoro-2-iodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGHEUMXDQGWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)I)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of 4-Chloro-3-fluoro-2-iodophenol may involve multi-step synthesis processes, including halogen exchange reactions and the use of catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: Nucleophilic aromatic substitution where the halogen atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-3-fluoro-2-iodophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-iodophenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. For instance, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with membrane proteins .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below summarizes key structural and molecular features of 4-Chloro-3-fluoro-2-iodophenol and related compounds:

Key Observations :

- The target compound’s trihalogenated structure distinguishes it from dihalogenated analogs like 4-Chloro-3-fluorophenol and 4-Chloro-2-iodophenol.

Physicochemical Properties

Acidity (pKa):

Halogen substituents, particularly at ortho/para positions, increase phenol acidity via electron-withdrawing effects.

- 4-Chloro-3-fluoro-2-iodophenol: Predicted pKa ~6.5–7.2 (estimated based on additive effects of Cl, F, and I).

- 4-Chloro-3-fluorophenol: Reported pKa ~8.1–8.5 .

- 4-Chloro-2-iodophenol: pKa ~7.0–7.5 (iodine’s inductive effect outweighs its lower electronegativity) .

Melting Points and Solubility:

- 4-Chloro-3-fluoro-2-iodophenol: Higher molecular weight and iodine content likely increase melting point (>150°C) compared to dihalogenated analogs.

- 4-Chloro-3-fluorophenol: Melting point ~85–90°C .

- 3-Chloro-2-ethyl-4-fluorophenol: Lower melting point (~60–70°C) due to the ethyl group’s lipophilic character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.